Dexamethasone 17-acetate

Descripción general

Descripción

Dexamethasone 17-acetate is a synthetic glucocorticoid, a derivative of dexamethasone, known for its potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, as well as in certain cancer therapies. The compound is characterized by its ability to modulate the immune response and reduce inflammation, making it a valuable therapeutic agent in clinical settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone 17-acetate typically involves multiple steps, starting from tigogenin. The process includes the following key steps :

Epoxidation: Tigogenin is converted to an epoxide using peracetic acid in a buffer solution of sodium acetate and acetic acid.

Bromination-Dehydrobromination:

Acetylation: The final step involves acetylation using acetic anhydride to obtain this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Dexamethasone 17-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve specific substitutions.

Major Products: The major products formed from these reactions include various dexamethasone derivatives, each with unique pharmacological profiles. These derivatives are often studied for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Reproductive Medicine

In Vitro Fertilization (IVF)

A notable application of dexamethasone 17-acetate is in the management of infertility related to non-classic 17-hydroxylase/17,20-lyase deficiency (17OHD). In a case study involving a 28-year-old woman with this condition, dexamethasone was utilized to lower elevated progesterone levels that hindered embryo implantation. The treatment protocol involved administering dexamethasone to normalize hormone levels prior to embryo transfer, resulting in a successful pregnancy and the birth of healthy twins .

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Progesterone Levels (ng/mL) | >2 | Normalized |

| Oocytes Retrieved | - | 11 |

| Fertilized Oocytes | - | 7 |

| Embryos Cryopreserved | - | 6 |

This case highlights the potential of this compound in enhancing reproductive outcomes for women with hormonal imbalances.

Ocular Drug Delivery

Nanofiber Drug Delivery Systems

this compound has been incorporated into poly(ε-caprolactone) (PCL) nanofibers for ocular drug delivery. In a study on Sprague Dawley rats with corneal chemical burns, the PCL fibers loaded with dexamethasone acetate demonstrated improved wound healing compared to conventional eye drops. The electrospun fibers provided sustained release of the drug, leading to better therapeutic outcomes in terms of corneal re-epithelialization and reduced inflammation .

| Treatment Group | Epithelial Healing | Corneal Opacity |

|---|---|---|

| Dexamethasone Eye Drops | Moderate | High |

| PCL Fiber | Improved | Moderate |

| PCL + Dexamethasone | Significant Improvement | Low |

This innovative approach suggests that this compound can be effectively delivered to ocular tissues using advanced materials.

COVID-19 Treatment Research

Molecular Docking Studies

Research has indicated that this compound may serve as a promising candidate for treating COVID-19 due to its anti-inflammatory properties. In silico studies demonstrated that this compound exhibited superior pharmacological responses compared to its parent compound, dexamethasone. The molecular docking simulations revealed strong binding interactions with the main protease of SARS-CoV-2, suggesting potential for use as an inhibitor against viral replication and inflammation associated with COVID-19 .

| Parameter | Dexamethasone | This compound |

|---|---|---|

| Binding Affinity (kcal/mol) | -9.5 | -10.2 |

| RMSD Value | 4.0 | 3.6 |

This research underlines the need for further clinical studies to evaluate the efficacy of this compound in managing COVID-19.

Targeted Drug Delivery

Magnetic Targeting Techniques

Recent advancements have explored the use of magnetically susceptible nanoparticles for targeted delivery of dexamethasone acetate across biological barriers, such as the round window membrane in the ear. This method aims to enhance localized drug concentration while minimizing systemic exposure, which could lead to improved therapeutic outcomes for conditions like inner ear inflammation .

Mecanismo De Acción

Dexamethasone 17-acetate is compared with other glucocorticoids such as:

Hydrocortisone: Less potent and shorter-acting compared to this compound.

Prednisolone: Similar in structure but with different pharmacokinetic properties.

Betamethasone: Structurally similar but with distinct pharmacological effects

Uniqueness: this compound is unique due to its high potency, long duration of action, and specific binding affinity to the glucocorticoid receptor, making it highly effective in treating severe inflammatory and autoimmune conditions .

Comparación Con Compuestos Similares

- Hydrocortisone

- Prednisolone

- Betamethasone

- Triamcinolone

- Methylprednisolone

Actividad Biológica

Dexamethasone 17-acetate is a synthetic glucocorticoid derived from dexamethasone, recognized for its potent anti-inflammatory and immunosuppressive properties. This compound has garnered significant attention in both clinical and research settings due to its effectiveness in treating various inflammatory and autoimmune conditions, as well as its applications in cancer therapies.

This compound operates primarily through the glucocorticoid receptor (GR), leading to modulation of gene expression involved in inflammatory responses. The compound exhibits a high binding affinity to GR, resulting in the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. Notably, it inhibits the release of granulocyte-macrophage colony-stimulating factor (GM-CSF) from A549 cells with an effective concentration (EC50) of 2.2 nM, showcasing its potency in dampening inflammatory signals .

Comparative Analysis with Other Glucocorticoids

This compound is often compared with other glucocorticoids such as hydrocortisone, prednisolone, and betamethasone. The following table summarizes key differences in their biological activities:

| Compound | Potency | Duration of Action | Unique Features |

|---|---|---|---|

| This compound | High | Long | Unique binding affinity and effective in severe inflammation |

| Hydrocortisone | Low | Short | Less effective for severe conditions |

| Prednisolone | Moderate | Intermediate | Similar structure but different pharmacokinetics |

| Betamethasone | High | Long | Distinct pharmacological effects despite structural similarities |

Anti-Inflammatory Properties

This compound has been shown to significantly inhibit macrophage infiltration in various models of injury, such as facial nerve injuries. In a study involving C57BL/6 mice, systemic administration of dexamethasone resulted in reduced leukocyte infiltration but also delayed functional recovery compared to control groups . This highlights the compound's dual role in modulating immune responses while potentially affecting recovery dynamics.

Cancer Therapy

The compound has also been explored as a therapeutic agent in oncology. Its ability to suppress inflammation can be crucial in managing tumor microenvironments, thereby enhancing the efficacy of other anticancer agents. This compound has been identified as a promising analog for developing inhibitors against inflammatory targets related to viral infections such as SARS-CoV-2. In silico studies have demonstrated that it provides superior pharmacological responses compared to its parent compound, dexamethasone, indicating potential for repurposing in viral therapies .

Case Studies and Research Findings

- Facial Nerve Injury Study :

- COVID-19 Therapeutics :

Propiedades

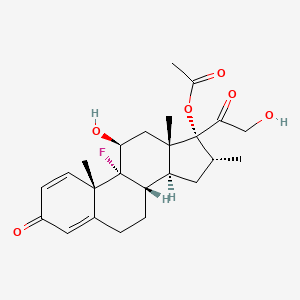

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(28)7-8-21(15,3)23(17,25)19(29)11-22(18,4)24(13,20(30)12-26)31-14(2)27/h7-8,10,13,17-19,26,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVRUILUEYSIMD-RPRRAYFGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C)C)O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)C)C)O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312885 | |

| Record name | Dexamethasone 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25122-35-4 | |

| Record name | Dexamethasone 17-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.